molecular formula C26H28N4O2S B14966419 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B14966419
M. Wt: 460.6 g/mol
InChI Key: RAGPHPKLMUQNPU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features an indole moiety, a quinazoline derivative, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the synthesis of the quinazoline moiety. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The quinazoline derivative may also play a role in the compound’s biological effects by interacting with cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
  • N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-selenylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide is unique due to the presence of both indole and quinazoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H28N4O2S/c31-24(27-14-13-19-15-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)29-26(30)33/h1-8,15,17-18,28H,9-14,16H2,(H,27,31)(H,29,33)

InChI Key

RAGPHPKLMUQNPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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